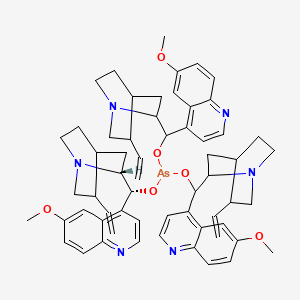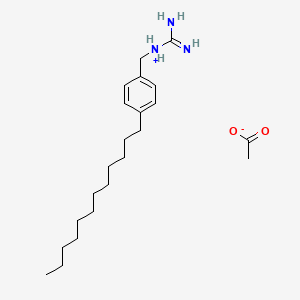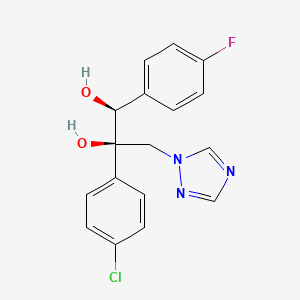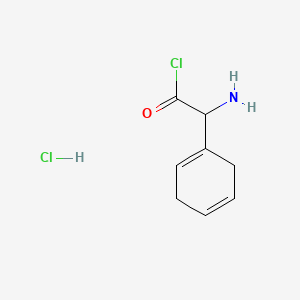
alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO and a molecular weight of 208.08 g/mol . It is known for its unique structure, which includes an amino group attached to a cyclohexa-1,4-diene ring and an acetyl chloride group. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride typically involves the reaction of cyclohexa-1,4-diene with acetyl chloride in the presence of a catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl chloride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
Alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride involves its interaction with molecular targets and pathways. The amino group and acetyl chloride moiety can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,4-diene-1-acetyl chloride: Lacks the amino group, making it less reactive in certain biochemical contexts.
Alpha-Aminocyclohexa-1,4-diene-1-carboxylic acid: Contains a carboxylic acid group instead of an acetyl chloride group, leading to different reactivity and applications.
Uniqueness
Alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is unique due to its combination of an amino group and an acetyl chloride group attached to a cyclohexa-1,4-diene ring. This unique structure imparts specific reactivity and potential biological activity, distinguishing it from similar compounds .
Eigenschaften
CAS-Nummer |
51013-53-7 |
|---|---|
Molekularformel |
C8H11Cl2NO |
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
2-amino-2-cyclohexa-1,4-dien-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,5,7H,3-4,10H2;1H |
InChI-Schlüssel |
DLDIEAJVIRFDHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC(=C1)C(C(=O)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


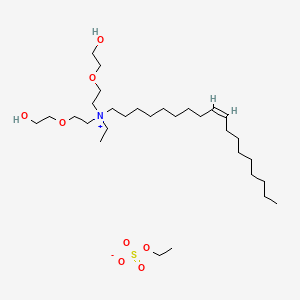
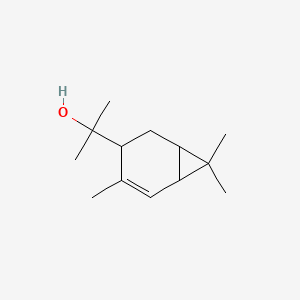
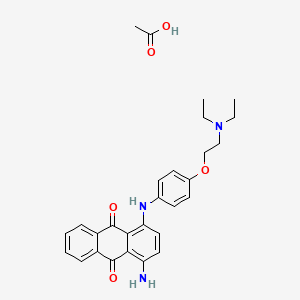
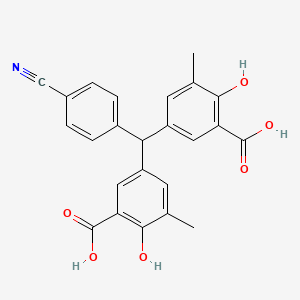
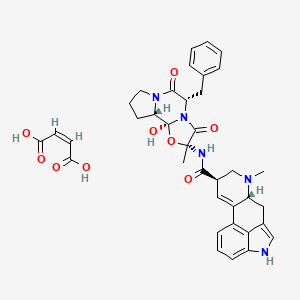

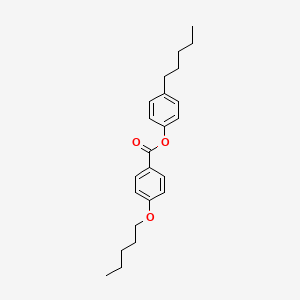
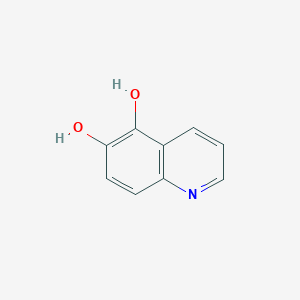
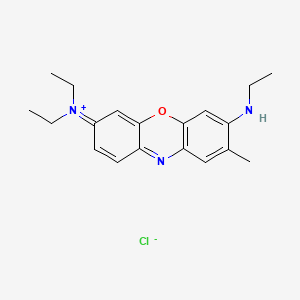
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
